

# Application Notes and Protocols for In Vivo Pharmacokinetics of SC144

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## Compound of Interest

Compound Name: **SC144**

Cat. No.: **B2953520**

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SC144** is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signaling receptor for the interleukin-6 (IL-6) family of cytokines.<sup>[1][2][3]</sup> By inducing gp130 phosphorylation and deglycosylation, **SC144** effectively abrogates STAT3 phosphorylation and its subsequent nuclear translocation, leading to the inhibition of downstream target gene expression.<sup>[1][2]</sup> This mechanism disrupts the gp130-STAT3-survivin signaling axis, which is implicated in the proliferation and survival of various cancer cells.<sup>[4]</sup> **SC144** has demonstrated potent cytotoxicity in a range of drug-sensitive and drug-resistant cancer cell lines and has shown synergistic effects when combined with conventional chemotherapeutic agents.<sup>[3][5]</sup> Preclinical in vivo studies in mouse xenograft models of human ovarian and breast cancer have shown that **SC144** can significantly inhibit tumor growth.<sup>[1][3][5]</sup> Understanding the in vivo pharmacokinetic properties of **SC144** is crucial for optimizing its therapeutic potential and guiding clinical development.

## Pharmacokinetic Profile Summary

In vivo pharmacokinetic evaluations of **SC144** have been conducted in mouse models, revealing important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME). A key finding is the difference in its pharmacokinetic profile based on the

route of administration. Intraperitoneal (i.p.) administration of **SC144** resulted in a two-compartment pharmacokinetic elimination profile.[1][3][5] This pattern was not observed with oral (p.o.) dosing, suggesting different absorption and/or distribution kinetics between these two routes.[1][3][5] In an MDA-MB-435 mouse xenograft model, the co-administration of **SC144** with paclitaxel led to a dose-dependent delay in tumor growth.[5]

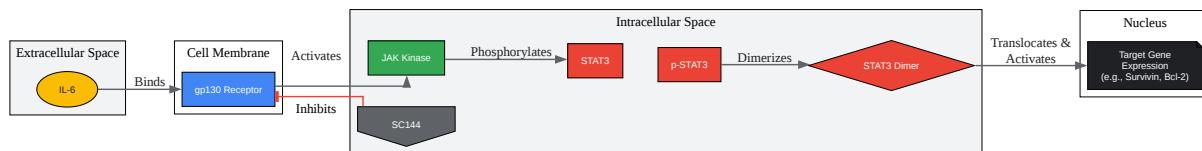
## Quantitative Pharmacokinetic Data

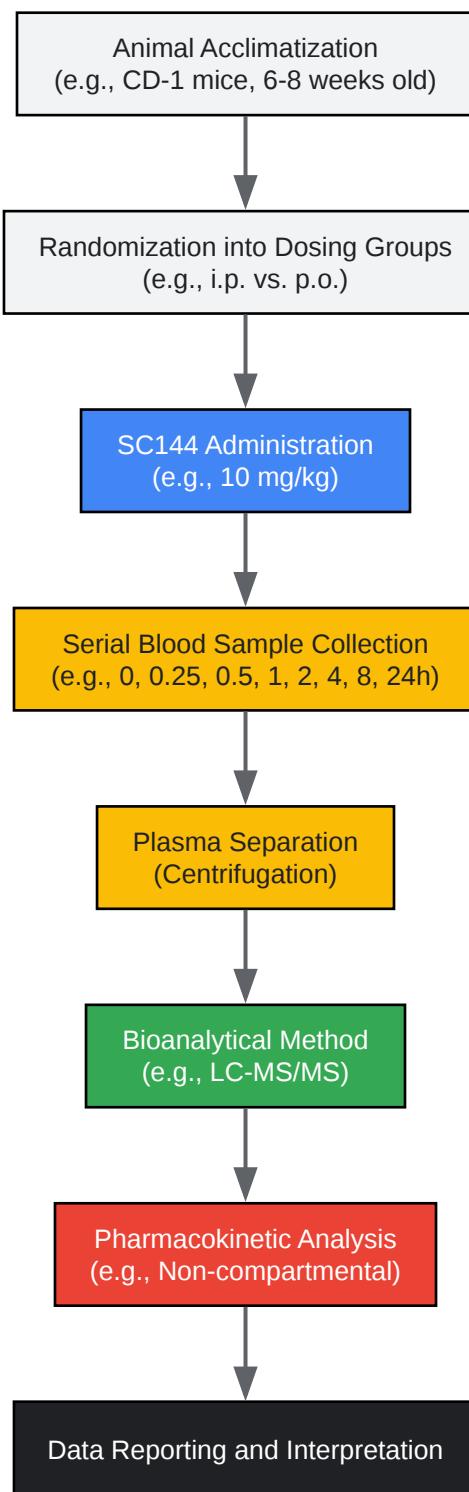
The following table summarizes the key pharmacokinetic parameters that should be determined for **SC144** in in vivo studies. Note: The values presented below are placeholders and should be replaced with experimental data.

Parameter	Intraperitoneal (i.p.) Administration	Oral (p.o.) Administration	Units
Dose	10	10	mg/kg
Cmax	[Insert Value]	[Insert Value]	µg/mL
Tmax	[Insert Value]	[Insert Value]	h
AUC(0-t)	[Insert Value]	[Insert Value]	µgh/mL
AUC(0-inf)	[Insert Value]	[Insert Value]	µgh/mL
t1/2 (alpha)	[Insert Value]	N/A	h
t1/2 (beta)	[Insert Value]	[Insert Value]	h
Bioavailability (F%)	N/A	[Insert Value]	%
Clearance (CL)	[Insert Value]	[Insert Value]	mL/h/kg
Volume of Distribution (Vd)	[Insert Value]	[Insert Value]	L/kg

## Signaling Pathway of **SC144** Action

The primary mechanism of action of **SC144** involves the inhibition of the gp130 signaling pathway. The diagram below illustrates this pathway and the point of intervention by **SC144**.



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